1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
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Overview
Description
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural features. This compound contains a triazole ring, an oxirane ring, and a difluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves several steps. The synthetic route typically starts with the preparation of the oxirane ring, followed by the introduction of the difluorophenyl group. The triazole ring is then formed through a cyclization reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. The difluorophenyl group enhances the compound’s stability and bioavailability, while the triazole ring contributes to its binding affinity to target proteins.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and oxirane-containing molecules. Compared to these compounds, 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of both the difluorophenyl and oxirane groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1H-1,2,4-triazole
- 2-(2,4-difluorophenyl)-1H-1,2,4-triazole
- 3-methyloxirane
Properties
Molecular Formula |
C12H11F2N3O |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m0/s1 |
InChI Key |
QANJLSHZDUOBBP-MYIOLCAUSA-N |
Isomeric SMILES |
CC1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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